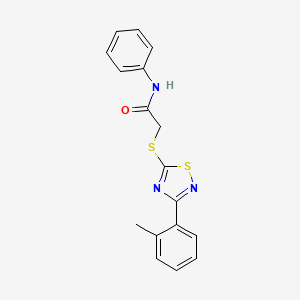

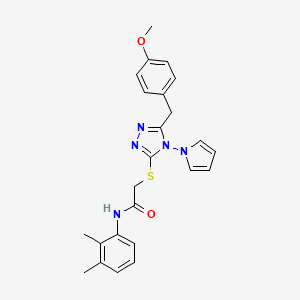

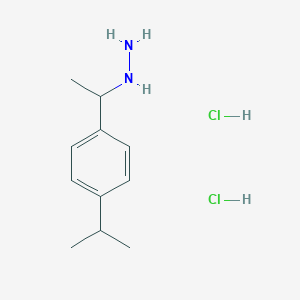

![molecular formula C23H29N3O5 B2823439 Isobutyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-69-8](/img/structure/B2823439.png)

Isobutyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of such compounds involves various methods . For instance, one method involves the reduction of a precursor with Zn/AcOH to give an amine, which is then cyclized by reacting with urea to give the desired compound through the nucleophilic attack of the amino group of urea on the carbonyl ester of the precursor and a subsequent cyclocondensation process .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

Pyrimidines are known for their reactivity, especially with respect to the substituents linked to the ring carbon and nitrogen atoms . They have been used extensively in synthetic organic and medicinal chemistry .科学的研究の応用

Synthesis and Chemical Properties

Pyrimidine derivatives have been extensively studied for their chemical synthesis and structural analysis. For instance, Begum and Vasundhara (2009) described the preparation and crystal structure analysis of two reduced pyrimidine derivatives, highlighting the importance of structural elucidation in understanding the compound's chemical behavior and potential applications (Begum & Vasundhara, 2009).

Antiviral Activity

Research by Hocková et al. (2003) on acyclic nucleoside phosphonate analogs of pyrimidine derivatives showed marked inhibitory activity against retrovirus replication in cell culture, demonstrating the potential of pyrimidine analogs in developing antiviral therapies (Hocková et al., 2003).

Anticancer Activity

The anticancer potential of pyrimidine derivatives is highlighted through the synthesis of novel N-alkylated 6-isobutyl- and propyl pyrimidine derivatives, which were evaluated for their antiproliferative effect on tumor cell lines, showing the promise of these compounds in cancer treatment (Gazivoda Kraljević et al., 2014).

Antimicrobial Activity

The study of pyrimidine-carboxylate derivatives for antibacterial, antifungal, and antitumor activity further supports the versatile applications of pyrimidine compounds in addressing a range of microbial and cancer-related challenges (Shanmugasundaram et al., 2011).

作用機序

The mechanism of action of pyrimidines is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

将来の方向性

Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study into their potential uses . This could include the development of new synthetic methods, the exploration of their biological applications, and the investigation of their mechanism of action .

特性

IUPAC Name |

2-methylpropyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5/c1-7-30-16-10-8-15(9-11-16)18-17(22(28)31-12-13(2)3)14(4)24-20-19(18)21(27)26(6)23(29)25(20)5/h8-11,13,18,24H,7,12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOIGYCHTSZUFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC(C)C)C)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isobutyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

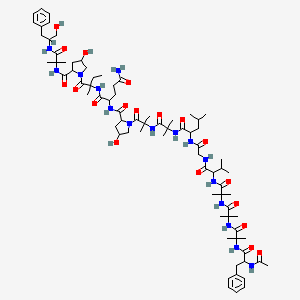

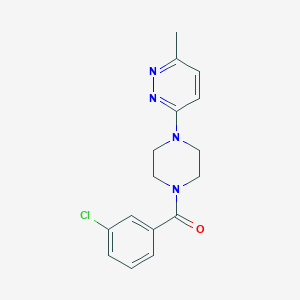

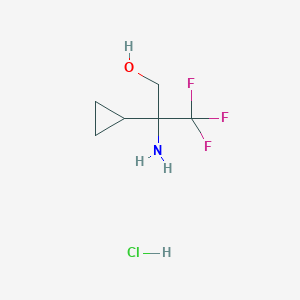

![1-[(3-Chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2823360.png)

![2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2823376.png)

![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2823378.png)